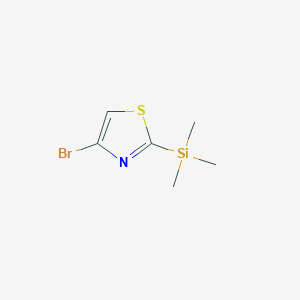
4-Bromo-2-(trimethylsilyl)thiazole
Cat. No. B028640
Key on ui cas rn:
108306-53-2
M. Wt: 236.21 g/mol
InChI Key: WLQGXFSBIGJXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07417050B2
Procedure details


n-Butyllithium (1.6M, 3.1 mL, 4.94 mmol) was added to a solution of 2,4-dibromothiazole (1 g, 4.12 mmol) in anhydrous ether (25 mL) stirred at −78° C. under nitrogen. After 15 min, chlorotrimethylsilane (493 mg, 4.53 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched, and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give a brown oily residue (905 mg). The residue was purified by the distillation to give 4-bromo-2-trimethylsilylthiazole (650 mg) as a light-brown oil. Under nitrogen, the 4-bromo-2-trimethylsilylthiazole (340 mg, 1.44 mmol) was then dissolved in anhydrous ether (15 mL), and the resulting solution was stirred at −78° C. n-Butyllithium (1.5M, 1.4 mL, 2.16 mmol) was added, and the resulting solution was stirred at −78° C. for 30 minutes. Tri-n-butylstannyl chloride (703 mg, 2.16 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give a brown oily residue. The residue of 2-trimethylsilyl-4-tri-n-butylstannylthiazole was passed through a column of neutral alumina eluting with a gradient of ammoniated methanol in chloroform to give the sub-title compound, 4-tri-n-butylstannylthiazole as a yellow oil (330 mg).



Name
Tri-n-butylstannyl chloride
Quantity
703 mg
Type
reactant
Reaction Step Three

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
BrC1N=C([Si](C)(C)C)SC=1.C([Li])CCC.C([Sn](Cl)(CCCC)CCCC)CCC.C[Si](C)(C)[C:32]1[S:33][CH:34]=[C:35]([Sn:37]([CH2:46][CH2:47][CH2:48][CH3:49])([CH2:42][CH2:43][CH2:44][CH3:45])[CH2:38][CH2:39][CH2:40][CH3:41])[N:36]=1>CCOCC.C(Cl)(Cl)Cl.CO>[CH2:46]([Sn:37]([CH2:38][CH2:39][CH2:40][CH3:41])([CH2:42][CH2:43][CH2:44][CH3:45])[C:35]1[N:36]=[CH:32][S:33][CH:34]=1)[CH2:47][CH2:48][CH3:49]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
340 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1N=C(SC1)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
Tri-n-butylstannyl chloride
|
|
Quantity
|
703 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C=1SC=C(N1)[Sn](CCCC)(CCCC)CCCC)(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred at −78° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for another 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1N sodium hydroxide
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried through MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oily residue
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](C=1N=CSC1)(CCCC)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 330 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

